N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanomethyl group, a cyclopropyl group, and a 3,4-dimethoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide typically involves the reaction of 3-(3,4-dimethoxyphenyl)propanoic acid with cyanomethyl cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or nitriles.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyanomethyl and cyclopropyl groups can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide: Unique due to the combination of cyanomethyl, cyclopropyl, and 3,4-dimethoxyphenyl groups.
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the cyanomethyl and cyclopropyl groups.
N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide: Lacks the cyanomethyl group.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-14-7-3-12(11-15(14)21-2)4-8-16(19)18(10-9-17)13-5-6-13/h3,7,11,13H,4-6,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXWLUADGUNXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N(CC#N)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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